(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC20373042
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C14H17N3O/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11/h3-7,9H,8,15H2,1-2H3,(H,16,18)/t9-/m1/s1 |
| Standard InChI Key | WAYKDZINURRENR-SECBINFHSA-N |
| Isomeric SMILES | C[C@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |
| Canonical SMILES | CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol . Its IUPAC name, 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide, reflects the quinoline core substituted at the 8-position with an (S)-configured 1-aminopropan-2-yl group and a methylcarboxamide group at the 4-position .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly listed | |
| PubChem CID | 86699665 | |
| SMILES (Isomeric) | CC@HC1=CC=CC2=C(C=CN=C21)C(=O)NC | |
| InChIKey | WAYKDZINURRENR-SECBINFHSA-N |
Stereochemical Considerations
The (S)-configuration at the chiral center (C2 of the 1-aminopropan-2-yl group) is critical for its biological interactions. This stereochemistry influences binding affinity to target proteins, as evidenced by studies on analogous quinoline derivatives .
Synthesis and Preparation
Challenges in Synthesis
-
Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% requires chiral catalysts or chromatographic separation .
-
Decarboxylation Risks: Acidic conditions during ester hydrolysis may lead to undesired decarboxylation, necessitating controlled reaction parameters .
| Target | Mechanism | Therapeutic Implication |
|---|---|---|
| DNA-PK | ATP-competitive inhibition | Radiosensitization |
| Topoisomerase II | Intercalation-induced DNA damage | Apoptosis induction |
Co-Crystallization Studies
Co-crystals with carboxylic acids (e.g., adipic acid, citric acid) enhance physicochemical properties:
Table 3: Co-Crystal XRPD Peaks (Selected)
| Co-Crystal Former | XRPD Peaks (2θ) | Source |
|---|---|---|
| Adipic Acid | 6.46, 7.91, 11.92, 12.26, 12.99, 14.19 | |
| Citric Acid | 7.44, 8.29, 11.35, 13.26, 15.49 |
These co-crystals improve solubility and stability, critical for oral bioavailability .
Future Directions and Applications
Combination Therapies
Synergy with PARP inhibitors (e.g., olaparib) could exploit synthetic lethality in BRCA-mutant cancers .
Formulation Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume